1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-

Description

Chemical Structure and Properties

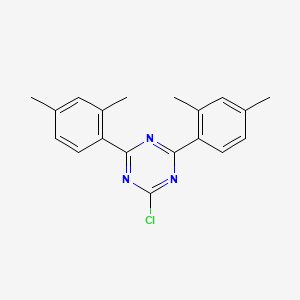

1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- (hereafter referred to as the target compound) is a symmetrically substituted triazine derivative with a chlorine atom at the 2-position and two 2,4-dimethylphenyl groups at the 4- and 6-positions. Its molecular formula is C25H22ClN3 (molecular weight: 399.92 g/mol) . The compound is structurally characterized by its aromatic substituents, which confer high thermal stability and UV absorption properties, making it valuable in materials science and industrial applications .

Synthesis and Applications

The compound is synthesized via nucleophilic substitution reactions using cyanuric chloride as the starting material. For example, substituting chlorine atoms with aryl groups (e.g., 2,4-dimethylphenyl) under controlled conditions yields the target compound . It is primarily utilized as a UV absorber in polymers, coatings, and agricultural films due to its ability to dissipate UV radiation through intramolecular hydrogen bonding .

Properties

IUPAC Name |

2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3/c1-11-5-7-15(13(3)9-11)17-21-18(23-19(20)22-17)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWOBZPDFCTAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NC(=N2)Cl)C3=C(C=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061636 | |

| Record name | 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237-53-2 | |

| Record name | 2-Chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001237532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2,4-dimethylaniline. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C3Cl3N3+2C8H11N→C3Cl(C8H11N)2N3+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Products include substituted triazines with various functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include reduced triazine derivatives.

Scientific Research Applications

1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Analogues

Triazine derivatives are widely modified to tailor their properties for specific applications. Below is a detailed comparison of the target compound with structurally similar analogues:

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article focuses on the biological activity of 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- , a compound known for its potential therapeutic applications.

- Chemical Name : 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-

- Molecular Formula : C19H18ClN3

- Molecular Weight : 333.82 g/mol

- CAS Number : 71059

Biological Activity Overview

The biological activity of this triazine derivative has been explored in various studies. Key findings include:

Anticancer Activity

-

Cell Line Studies :

- The compound exhibited significant cytotoxic effects against several cancer cell lines. Notably:

- These results indicate a strong potential for the compound in targeting various types of cancer cells.

-

Mechanism of Action :

- The compound appears to inhibit the phosphorylation of AKT and other signaling pathways involved in cell growth and survival. This suggests that it may function as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cancer cell proliferation and metabolism .

Antimicrobial Activity

Research has also indicated that triazine derivatives can possess antimicrobial properties. Although specific data for this compound is limited, related studies suggest that modifications in the triazine structure can enhance activity against bacterial strains.

Case Studies and Research Findings

Q & A

Q. What are the standard synthesis protocols for 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a modified Sonogashira coupling can be employed using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in tetrahydrofuran (THF) under inert conditions, followed by reflux and purification via column chromatography . Purity optimization involves rigorous post-synthesis steps:

- Recrystallization : Use ethanol-water mixtures to remove unreacted precursors.

- Column Chromatography : Employ silica gel with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the target compound.

- HPLC Analysis : Confirm purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What characterization techniques are critical for structural validation of this triazine derivative?

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for verifying chloro and aryl substituent positions .

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 267.71) .

Q. What are the primary research applications of this compound in materials science?

- OLEDs : Acts as an electron-transport layer due to its high electron affinity and thermal stability (decomposition temperature >300°C) .

- UV Absorbers : Incorporated into polymers for photostability, leveraging its absorption peak at 320–350 nm .

- Pharmaceutical Intermediates : Used in synthesizing triazole derivatives for bioactive molecule development .

Q. How do the physical properties (e.g., solubility, melting point) influence experimental design?

- Solubility : High solubility in toluene and DMF allows for solution-based processing in thin-film deposition .

- Melting Point (138–140°C) : Dictates handling protocols (e.g., avoiding decomposition during melt-casting) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

- SHELX Challenges : Discrepancies in thermal parameters or occupancy may arise due to twinning or disorder. Use TWINABS for twinned data correction and PART instructions in SHELXL to model disordered substituents .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies improve scalability of synthesis while maintaining yield?

- Catalyst Optimization : Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) to reduce costs without compromising efficiency .

- Flow Chemistry : Implement continuous reactors to enhance reproducibility and reduce reaction times .

- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale processing .

Q. How can computational modeling predict the compound’s electronic properties for OLED applications?

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to compute HOMO/LUMO levels (e.g., LUMO ≈ -2.8 eV, ideal for electron injection) .

- MD Simulations : Assess packing behavior in thin films using Materials Studio to optimize device efficiency .

Q. What experimental designs assess environmental degradation pathways?

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Triazines typically hydrolyze via chloro displacement, forming hydroxyl or amino derivatives .

- Photolysis : Use UV chambers (λ = 310 nm) to simulate sunlight exposure, quantifying byproducts with GC-MS .

Q. How can photostability be experimentally validated in polymer matrices?

- Accelerated Aging : Incorporate 1% w/w of the compound into poly(methyl methacrylate) (PMMA) and expose to UV-B radiation (280–315 nm) for 500 hours. Measure retained mechanical properties (e.g., tensile strength) and UV-Vis absorbance .

- Quenching Efficiency : Use fluorescence spectroscopy to track radical formation (e.g., tert-butoxyl radicals) and correlate with stabilizer concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.